Product packaging for (R)-(+)-1,2,2-Triphenylethylamine(Cat. No.:CAS No. 698999-18-7)

(R)-(+)-1,2,2-Triphenylethylamine

Cat. No.: B3043001
CAS No.: 698999-18-7
M. Wt: 273.4 g/mol
InChI Key: NDCGGZYGIWLSAT-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-(+)-1,2,2-Triphenylethylamine is a chiral amine of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a stereogenic center and three phenyl rings, makes it a versatile scaffold and a potential precursor for the development of novel pharmacologically active compounds. Chiral 1-phenylethylamine derivatives are widely recognized for their utility as resolving agents for the separation of racemic mixtures . Furthermore, the 1,2-diphenylethylamine structural motif is a known pharmacophore in medicinal chemistry, often investigated for its interactions with biological targets such as opioid and NMDA receptors . The robust three-aromatic-ring system provides a rigid framework that can be functionalized to create ligands for various enzymes and receptors, positioning this compound as a valuable intermediate in hit-to-lead optimization campaigns. The (R)-(+) enantiomer offered here enables stereoselective synthesis and studies, ensuring the production of optically pure compounds. This product is intended for research applications in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19N B3043001 (R)-(+)-1,2,2-Triphenylethylamine CAS No. 698999-18-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1,2,2-triphenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19-20H,21H2/t20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCGGZYGIWLSAT-FQEVSTJZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Less Hazardous Chemical Syntheses:the Development of Electrochemical Methods for Synthesis Offers a Promising Green Alternative to Traditional Methods That Often Rely on Hazardous Oxidizing or Reducing Agents.rsc.orgelectrochemically Initiated Reactions Can Be Performed Under Milder Conditions and Often with Higher Selectivity, Reducing the Generation of Hazardous Waste.rsc.orgexploring the Use of R + 1,2,2 Triphenylethylamine or Its Derivatives in Electrochemical Asymmetric Synthesis is a Potential Future Research Direction.

By consciously applying these principles, the use of (R)-(+)-1,2,2-triphenylethylamine in chemical synthesis can be made more sustainable and environmentally responsible.

Computational and Theoretical Investigations of R + 1,2,2 Triphenylethylamine

Molecular Modeling and Conformation Analysis of (R)-(+)-1,2,2-Triphenylethylamine

The three-dimensional structure and conformational flexibility of this compound are key determinants of its chemical and physical properties. Molecular modeling techniques are employed to explore the potential energy surface of the molecule and identify its most stable conformations.

Detailed conformational analysis of this compound, while not extensively documented in dedicated studies, can be inferred from computational investigations of structurally related amines like 2-phenylethylamine. For such molecules, the primary conformational freedom arises from the rotation around the C-C and C-N single bonds of the ethylamine (B1201723) backbone. It is anticipated that the bulky phenyl groups in this compound would significantly restrict the rotational freedom, leading to a more defined set of low-energy conformers.

Computational methods such as ab initio calculations, Density Functional Theory (DFT), and molecular mechanics are utilized to perform these analyses. For instance, studies on similar molecules often employ levels of theory like MP2/6-311++G(d,p) to accurately model the system. The primary conformations of interest would be the gauche and anti arrangements of the amine and phenyl groups. In the case of this compound, the steric hindrance between the three phenyl groups would likely disfavor fully eclipsed conformations, leading to staggered arrangements that minimize van der Waals repulsion.

A hypothetical conformational search for this compound would likely reveal a landscape dominated by a few low-energy structures where the phenyl groups are oriented to minimize steric clash. The relative energies of these conformers would determine their population at a given temperature and thus the molecule's average structure in solution.

Theoretical Studies on Chiral Recognition Mechanisms in Resolution Processes Involving this compound

This compound and its analogs are effective resolving agents for racemic acids. The mechanism of chiral recognition in these resolution processes is based on the formation of diastereomeric salts with differing physical properties, such as solubility, which allows for their separation. pharmtech.comlibretexts.org Theoretical studies are instrumental in understanding the molecular basis of this discrimination.

The fundamental principle of chiral resolution via diastereomeric salt formation lies in the differential stability of the crystal lattices of the (R,R) and (R,S) salt pairs. pharmtech.comwikipedia.org Computational chemistry provides a means to probe these differences by calculating the lattice energies of the diastereomeric crystals.

For this compound, a similar computational approach would involve:

Geometry Optimization: Determining the lowest energy conformations of the (R)-amine cation and the (R)- and (S)-acid anions.

Diastereomeric Salt Modeling: Constructing plausible crystal packing arrangements for the (R-amine, R-acid) and (R-amine, S-acid) salts.

Lattice Energy Calculations: Computing the lattice energies for these different crystal structures. A more stable lattice (more negative lattice energy) corresponds to a less soluble salt, which will preferentially crystallize from the solution.

These theoretical models can elucidate how the specific three-dimensional structure of this compound, with its bulky phenyl groups, creates a unique chiral environment that leads to a significant difference in the packing efficiency and stability of the two diastereomeric salts. The process is often described as a "conformationally driven" chiral recognition. researchgate.net

Computational Chemistry Approaches toPredict Enantioselectivity in Catalysis Mediated by this compound

Derivatives of this compound can be used as chiral ligands in asymmetric catalysis. Computational chemistry has become an indispensable tool for predicting and understanding the enantioselectivity of such catalytic reactions. By modeling the reaction mechanism, chemists can identify the key factors that control the stereochemical outcome.

The enantioselectivity of a chiral catalyst is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) products. A larger energy difference results in a higher enantiomeric excess. To predict this, the precise geometries of the catalyst-substrate complexes and the corresponding transition states must be determined through computational methods.

Density Functional Theory (DFT) is a widely used method for geometry optimization of these species. For instance, studies on chiral benzimidazoles have utilized DFT to understand their structure-activity relationships. nih.gov Similarly, research on new chiral ionic liquids derived from (S)-1-phenylethylamine has employed the B3LYP method with the 6-311G(d,p) basis set for geometry optimizations and vibrational frequency calculations. nih.gov

In the context of a reaction catalyzed by a complex of a metal and a ligand derived from this compound, the computational workflow would involve:

Building the Reactant Complex: Modeling the initial complex formed between the catalyst and the substrate.

Locating the Transition States: Searching the potential energy surface for the transition state structures for the formation of both the (R) and (S) products. This is a computationally intensive step that seeks a saddle point on the energy landscape.

Verifying the Transition States: Performing a frequency calculation to ensure that the located structure has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The optimized geometries of these transition states provide a snapshot of the molecular interactions at the moment of stereochemical commitment.

Once the geometries of the diastereomeric transition states are optimized, quantum mechanical calculations are used to determine their relative energies. The difference in the Gibbs free energy of activation (ΔΔG‡) between the two pathways is directly related to the enantiomeric ratio of the products.

DFT calculations, often including corrections for dispersion interactions (e.g., DFT-D3), are employed to obtain accurate energies. The importance of these corrections has been highlighted in studies of other catalytic systems. A study on the fractional crystallization of a racemic amine utilized DFT-D3 calculations to compare the cohesive energies of diastereopure and mixed crystals, demonstrating the power of this approach in understanding chiral discrimination. rsc.org

By analyzing the optimized transition state structures, researchers can identify the specific non-covalent interactions responsible for stereochemical induction. These can include:

Steric Repulsion: Unfavorable steric clashes between the bulky phenyl groups of the ligand and the substrate in one transition state can raise its energy relative to the other.

Hydrogen Bonding: Favorable hydrogen bonds between the catalyst and substrate can stabilize one transition state over the other.

π-π Stacking: Attractive interactions between aromatic rings of the ligand and the substrate can also contribute to the stabilization of a particular transition state.

Through these detailed quantum mechanical calculations, a comprehensive model of stereochemical induction can be developed, providing valuable insights for the rational design of more effective chiral catalysts based on the this compound scaffold.

Emerging Applications and Future Research Directions for R + 1,2,2 Triphenylethylamine

Role in the Development of Chiral Organic Materials and Switches

The unique three-dimensional structure of 1,2,2-triphenylethylamine derivatives makes them attractive candidates for the construction of chiral organic materials, particularly those with switchable chiroptical properties. These materials can change their interaction with polarized light in response to external stimuli, a property that is highly sought after for applications in data storage, displays, and sensing.

Synthesis of Chiroptical Redox Switches Utilizing (S)-1,2,2-Triphenylethylamine Derivatives

The development of chiroptical molecular switches, which can reversibly alter their optical properties upon stimulation, is a vibrant area of research. One promising strategy involves the use of chiral molecules to construct systems that exhibit changes in their electronic circular dichroism (ECD) signals in response to redox reactions.

Recent advancements have demonstrated the synthesis of complex chiroptical switches based on 1,2-diaxial atropisomers. nih.gov These systems possess two adjacent chiral axes, and their stereochemistry can be controlled to produce four distinct stereoisomers. nih.gov The synthesis can be achieved through organocatalytic parallel kinetic resolution, allowing for the divergent preparation of different stereoisomers from the same racemic starting material. nih.gov While not exclusively employing (S)-1,2,2-triphenylethylamine, the principles demonstrated in these systems are directly applicable. The bulky and well-defined stereochemistry of a triphenylethylamine derivative could be integrated into such a 1,2-diaxial system to influence the rotational barriers and the chiroptical output of the molecular switch.

Exploration of Chiroptical Properties and Tunability in Related Compounds

The exploration of chiroptical properties extends to various molecular scaffolds where chirality can be modulated by external stimuli. For instance, azoniahelicenes have been shown to undergo dimerization upon electrochemical reduction, leading to significant and reversible changes in their chiroptical signals. researchgate.net This process exhibits a large hysteresis, meaning the potential at which the switching occurs is different for the forward and reverse processes, a desirable feature for memory applications. researchgate.net

The principles learned from these and other systems, such as those based on viologen-modified glutamides which exhibit redox-induced changes in their circular dichroism signals, can inform the design of new materials incorporating 1,2,2-triphenylethylamine derivatives. The inherent chirality and steric bulk of the triphenylethylamine moiety can be harnessed to control the assembly and switching behavior of such molecules. The tunability of the chiroptical properties would depend on the specific design of the molecule, including the nature of the chromophores and the linker connecting them to the chiral triphenylethylamine unit.

SystemSwitching MechanismPotential Application
1,2-Diaxial AtropisomersCovalent unlocking/locking of chiral axis rotationMultistate molecular switches, Chiral logic gates
AzoniahelicenesRedox-triggered dimerizationMolecular memory devices
Viologen-Modified GlutamidesRedox-induced conformational changesChiroptical sensors

Advancements in Stereoselective Synthesis Methodologies Employing (R)-(+)-1,2,2-Triphenylethylamine

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of advanced stereoselective synthesis methodologies. This compound has emerged as a valuable chiral auxiliary and a precursor for chiral ligands and catalysts in a variety of asymmetric transformations.

One of the key applications of this chiral amine is in the asymmetric synthesis of other chiral amines and nitrogen-containing compounds. For instance, it can be used as a chiral auxiliary in the reduction of imines. By forming a chiral imine with a prochiral ketone, the bulky triphenylethyl group can effectively shield one face of the C=N double bond, directing the approach of a reducing agent to the opposite face. This leads to the preferential formation of one diastereomer of the resulting amine. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched amine.

Furthermore, this compound can serve as a scaffold for the synthesis of chiral ligands for metal-catalyzed asymmetric reactions. The amine functionality provides a convenient handle for modification and incorporation into more complex ligand structures. These ligands can then be used in a variety of transition-metal-catalyzed reactions, such as asymmetric hydrogenation, to produce chiral products with high enantioselectivity. nih.gov For example, iridium complexes bearing chiral phosphine-oxazoline (PHOX) ligands, which can be derived from chiral amino alcohols, have shown high efficiency in the asymmetric hydrogenation of challenging substrates like 3,3-diarylallyl phthalimides to produce chiral 3,3-diarylpropyl amines. nih.gov The principles of ligand design from such precursors are applicable to derivatives of this compound.

Recent research has also focused on metal-free asymmetric synthesis, where organocatalysts are employed to induce chirality. mdpi.com Chiral amines and their derivatives can act as organocatalysts in various reactions, including Michael additions and aldol (B89426) reactions. The development of new organocatalysts derived from readily available chiral amines like this compound is an active area of investigation.

Synthetic MethodRole of this compoundTarget Molecule
Asymmetric Imine ReductionChiral AuxiliaryEnantiomerically enriched amines
Metal-Catalyzed Asymmetric HydrogenationPrecursor for Chiral LigandsChiral alkanes, amines, and alcohols
OrganocatalysisChiral Catalyst or PrecursorEnantiomerically enriched carbonyl compounds and amines

Green Chemistry Principles in this compound-Mediated Processes

The integration of green chemistry principles into chemical synthesis is crucial for developing sustainable and environmentally friendly processes. When utilizing this compound in synthetic methodologies, several of the twelve principles of green chemistry can be applied to minimize the environmental impact.

Q & A

Q. How can researchers optimize the synthesis of (R)-(+)-1,2,2-Triphenylethylamine to improve yield and enantiomeric purity?

Methodological Answer:

  • Coupling Reactions : Use trifluoromethylated phenylethylamine derivatives as precursors, employing palladium or nickel catalysts under inert atmospheres to minimize side reactions .
  • Solvent and Temperature : Optimize polar aprotic solvents (e.g., DMF or THF) at 60–80°C to enhance reaction kinetics while avoiding racemization .
  • Chiral Resolution : Employ chiral column chromatography (e.g., cellulose-based CSPs) or diastereomeric salt formation with tartaric acid derivatives to isolate the (R)-enantiomer .

Q. What analytical techniques are essential for characterizing this compound’s structural and chiral properties?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm phenyl group arrangement and amine proton environments. Chiral shift reagents (e.g., Eu(hfc)3_3) can distinguish enantiomers .
  • HPLC with Chiral Detectors : Pair with UV/Vis or polarimetric detection to quantify enantiomeric excess (ee) .
  • X-Ray Crystallography : Resolve absolute configuration by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate mixtures) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage Conditions : Store in amber vials under nitrogen at –20°C to prevent oxidation and photodegradation .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the amine group .

Advanced Research Questions

Q. How can contradictions in stereochemical outcomes during synthesis be systematically resolved?

Methodological Answer:

  • Replication with Controlled Variables : Repeat reactions under rigorously controlled conditions (e.g., anhydrous solvents, inert gas) to isolate environmental factors causing variability .
  • Statistical Analysis : Apply ANOVA or t-tests to compare yields/ee across batches, identifying outliers or systematic errors .
  • Mechanistic Studies : Use DFT calculations to model reaction pathways and identify intermediates prone to racemization .

Q. What experimental designs are suitable for investigating the compound’s pharmacological potential while minimizing bias?

Methodological Answer:

  • Blinded In Vitro Assays : Test cytotoxicity and receptor binding using cell lines (e.g., HEK293) with randomized sample labeling and independent replication .
  • Dose-Response Curves : Include positive/negative controls (e.g., known agonists/antagonists) and validate results via LC-MS to confirm compound integrity post-assay .

Q. How can computational methods enhance understanding of this compound’s reactivity and interactions?

Methodological Answer:

  • Molecular Docking : Simulate binding affinities with target proteins (e.g., GPCRs) using AutoDock Vina, adjusting force fields to account for phenyl group steric effects .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to study conformational stability and solvent accessibility .

Data Analysis and Reporting

Q. How should researchers present and interpret conflicting spectral data (e.g., NMR vs. HPLC results)?

Methodological Answer:

  • Cross-Validation : Compare NMR integration ratios with HPLC peak areas to detect impurities or degradation products .
  • Signal Deconvolution : Use software like MestReNova to resolve overlapping peaks in NMR spectra, ensuring accurate assignment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(R)-(+)-1,2,2-Triphenylethylamine
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